molecular formula C9H13NO2 B575383 2-[(1S)-1-aminoethyl]-4-methoxyphenol CAS No. 180683-46-9

2-[(1S)-1-aminoethyl]-4-methoxyphenol

Cat. No.: B575383
CAS No.: 180683-46-9
M. Wt: 167.208
InChI Key: IZKMMTUNVKTMBW-LURJTMIESA-N
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Description

2-[(1S)-1-aminoethyl]-4-methoxyphenol is a chiral phenolic compound characterized by a methoxy group at the para position (C4) and an (S)-configured 1-aminoethyl substituent at the ortho position (C2) of the benzene ring. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol. The compound’s stereochemistry and functional groups render it biologically significant, particularly in pharmaceutical and synthetic chemistry contexts. Structurally, it shares similarities with adrenergic amines like phenylethanolamines but differs in substituent positioning and functionalization .

Properties

IUPAC Name

2-[(1S)-1-aminoethyl]-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,11H,10H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKMMTUNVKTMBW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)OC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287610
Record name 2-[(1S)-1-Aminoethyl]-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180683-46-9
Record name 2-[(1S)-1-Aminoethyl]-4-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180683-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1S)-1-Aminoethyl]-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-aminoethyl]-4-methoxyphenol can be achieved through several synthetic routes. One common method involves the reduction of 2-[(1S)-1-nitroethyl]-4-methoxyphenol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm.

Another approach involves the use of transaminase-mediated synthesis, where a chiral amine is introduced to the precursor compound. This method is advantageous due to its high enantioselectivity and efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure reactors and advanced catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-aminoethyl]-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-[(1S)-1-aminoethyl]-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1S)-1-aminoethyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It may also interact with receptors on cell surfaces, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methodological Considerations in Chirality Analysis

The enantiomorph-polarity parameters (η and x) discussed in are relevant for distinguishing chiral centers in compounds like this compound. The x parameter, based on incoherent scattering, is more reliable for near-centrosymmetric structures, avoiding false chirality indications that may arise with the η parameter . This methodological insight underscores the importance of advanced crystallographic techniques in characterizing such compounds.

Biological Activity

2-[(1S)-1-aminoethyl]-4-methoxyphenol, also known by its CAS number 180683-46-9, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula: C10H15NO2
Molecular Weight: 181.24 g/mol
Canonical SMILES: CC(C(=O)N)C1=CC=C(C=C1)OCC

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The compound exhibits potential as an antioxidant and anti-inflammatory agent, likely through the modulation of signaling pathways associated with oxidative stress and inflammation.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It has been shown to enhance the levels of glutathione and glutathione-S-transferase in liver cells, which are crucial for detoxification processes. This activity suggests a protective role against oxidative damage in cellular systems .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases. The mechanism involves the suppression of nuclear factor-kappa B (NF-kB) signaling pathways, which are pivotal in the inflammatory response .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. The compound's efficacy was evaluated using standard disk diffusion methods, revealing notable inhibition zones against both Gram-positive and Gram-negative bacteria .

Study 1: Antioxidant Efficacy in Hepatic Cells

In a controlled laboratory setting, hepatocyte cultures were treated with varying concentrations of this compound. Results indicated a dose-dependent increase in glutathione levels, with a maximum increase observed at 50 µM concentration. This study highlights the compound's potential as a therapeutic agent for liver protection against oxidative stress.

Concentration (µM)Glutathione Level (µM)
05.2
107.8
2512.3
5018.5

Study 2: Anti-inflammatory Activity Assessment

Another study involved the evaluation of the anti-inflammatory activity of the compound in a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with this compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150120
LPS Only300250
LPS + Compound (50 mg)180150

Q & A

Basic Question: What are the key structural features of 2-[(1S)-1-aminoethyl]-4-methoxyphenol, and how do they influence its reactivity in organic synthesis?

Methodological Answer:
The compound features a chiral (1S)-1-aminoethyl group and a para-methoxy substituent on the phenol ring. The amino group acts as a nucleophile, enabling reactions like reductive amination or Schiff base formation, while the methoxy group directs electrophilic aromatic substitution to the ortho/para positions. The stereochemistry at the chiral center significantly impacts interactions with biological targets (e.g., enzymes) and must be preserved during synthesis using enantioselective methods such as ω-transaminase-mediated catalysis or asymmetric hydrogenation . Analytical validation via chiral HPLC or X-ray crystallography is critical to confirm enantiomeric purity .

Basic Question: What are standard analytical techniques for confirming the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Utilizes chiral stationary phases to resolve enantiomers based on differential interactions. Calibration with pure enantiomers is required for quantification .
  • Polarimetry : Measures optical rotation, but requires high enantiomeric excess (ee) and reference standards .
  • X-ray Crystallography : Provides definitive stereochemical assignment but is resource-intensive .
  • NMR with Chiral Derivatizing Agents : Uses agents like Mosher’s acid to create diastereomers for analysis .

Advanced Question: How can researchers design experiments to investigate the inhibitory effects of this compound on γ-secretase activity relevant to Alzheimer’s disease?

Methodological Answer:

  • In Vitro Enzyme Assays : Use purified γ-secretase and fluorogenic substrates (e.g., APP-C99 peptide) to measure inhibition kinetics. Include controls for non-specific binding and validate with known inhibitors .
  • Cell-Based Models : Transfect neuroblastoma cells (e.g., SH-SY5Y) with amyloid precursor protein (APP) and quantify Aβ peptide production via ELISA or Western blot .
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modifications to the aminoethyl or methoxy groups to identify critical pharmacophores .

Advanced Question: What strategies can mitigate discrepancies in reported biological activities of this compound across different studies?

Methodological Answer:

  • Enantiomeric Purity Verification : Ensure ≥98% ee via chiral HPLC to exclude confounding effects from the (1R)-enantiomer .
  • Standardized Assay Conditions : Control variables like pH, temperature, and solvent composition (e.g., DMSO concentration) to minimize batch-to-batch variability .
  • Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess whether observed discrepancies arise from differential metabolism .

Advanced Question: How can computational methods optimize the enantioselective synthesis of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in catalytic systems (e.g., asymmetric hydrogenation) .
  • Molecular Docking with ω-Transaminases : Screen enzyme-substrate interactions to identify optimal mutants for kinetic resolution .
  • Machine Learning for Catalyst Design : Train models on existing enantioselective reactions to propose novel catalysts or reaction conditions .

Basic Question: What are the safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as aminoethylphenols may release volatile amines .
  • Waste Disposal : Neutralize with dilute acetic acid before disposal in designated organic waste containers .

Advanced Question: How can researchers evaluate the environmental impact of this compound?

Methodological Answer:

  • Ecotoxicology Assays : Test acute toxicity in Daphnia magna or Vibrio fischeri to determine LC₅₀/EC₅₀ values .
  • Biodegradability Studies : Use OECD 301B (CO₂ evolution test) to assess microbial degradation in aqueous systems .
  • Bioaccumulation Potential : Calculate logP values (e.g., via HPLC) and compare to regulatory thresholds (logP >3 indicates high risk) .

Advanced Question: What role does the methoxy group play in modulating the compound’s solubility and bioavailability?

Methodological Answer:

  • Solubility Testing : Perform shake-flask experiments in buffers (pH 1–7.4) to measure aqueous solubility. The methoxy group enhances lipophilicity, which may reduce solubility but improve membrane permeability .
  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA to correlate structural features with intestinal absorption .
  • Prodrug Strategies : Introduce ionizable groups (e.g., phosphate esters) to improve solubility without altering the methoxy moiety’s electronic effects .

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